molecular formula C11H7BrN2 B13802769 4-(2-Bromophenyl)-1H-pyrrole-3-carbonitrile CAS No. 74738-19-5

4-(2-Bromophenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B13802769
CAS No.: 74738-19-5
M. Wt: 247.09 g/mol
InChI Key: HPRHBOKLRCJFKY-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-1H-pyrrole-3-carbonitrile is an organic compound characterized by the presence of a bromophenyl group attached to a pyrrole ring, which is further substituted with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromophenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromophenyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(2-Bromophenyl)-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(2-Bromophenyl)-1H-pyrrole-3-carbonitrile is unique due to the combination of its bromophenyl, pyrrole, and carbonitrile groups, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Properties

CAS No.

74738-19-5

Molecular Formula

C11H7BrN2

Molecular Weight

247.09 g/mol

IUPAC Name

4-(2-bromophenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C11H7BrN2/c12-11-4-2-1-3-9(11)10-7-14-6-8(10)5-13/h1-4,6-7,14H

InChI Key

HPRHBOKLRCJFKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC=C2C#N)Br

Origin of Product

United States

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